1,2-dimethyl-4-nitro-1H-imidazol-5-amine

Electrochemistry Reductive activation Bioreductive prodrug design

1,2-Dimethyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound belonging to the nitroimidazole family, featuring an imidazole core with methyl substituents at positions 1 and 2, a nitro group at position 4, and a primary amine at position 5. This compound (molecular formula C₅H₈N₄O₂, MW 156.14) is catalogued as NSC 342711, indicating its historical evaluation in National Cancer Institute screening programs.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 21677-57-6
Cat. No. B3049713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-dimethyl-4-nitro-1H-imidazol-5-amine
CAS21677-57-6
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)N)[N+](=O)[O-]
InChIInChI=1S/C5H8N4O2/c1-3-7-5(9(10)11)4(6)8(3)2/h6H2,1-2H3
InChIKeyOZTQSPSXMMGTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-4-nitro-1H-imidazol-5-amine (CAS 21677-57-6): A 4-Nitroimidazole Scaffold with an Amino Handle for Differentiated Reactivity and Toxicological Profile


1,2-Dimethyl-4-nitro-1H-imidazol-5-amine is a heterocyclic compound belonging to the nitroimidazole family, featuring an imidazole core with methyl substituents at positions 1 and 2, a nitro group at position 4, and a primary amine at position 5 [1]. This compound (molecular formula C₅H₈N₄O₂, MW 156.14) is catalogued as NSC 342711, indicating its historical evaluation in National Cancer Institute screening programs [1]. Unlike the clinically dominant 5-nitroimidazoles (e.g., metronidazole, dimetridazole), the 4-nitro substitution pattern fundamentally alters the electronic character of the molecule, resulting in a more negative one-electron reduction potential and a divergent biological activation pathway [2]. The presence of the 5-amino group further distinguishes this scaffold, providing a nucleophilic site for regioselective derivatization that is absent in simpler 4-nitroimidazoles such as 1,2-dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1) [3].

Why 5-Nitroimidazoles or Non-Aminated 4-Nitroimidazoles Cannot Substitute for 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine in Mechanistic and Safety-Critical Applications


The nitroimidazole class is not pharmacologically or toxicologically interchangeable. The position of the nitro group on the imidazole ring is the single most critical determinant of reduction potential, biological activation, and genotoxic liability. 5-Nitroimidazoles (e.g., dimetridazole, metronidazole) possess more positive one-electron reduction potentials (E₇¹ ≈ –486 mV) and are efficiently reduced by anaerobic ferredoxin systems to mutagenic radical anions, underpinning their clinical use as antimicrobials but also their well-documented mutagenicity and genotoxicity [1][2]. In contrast, 4-nitroimidazoles bearing a C-2 methyl group exhibit markedly more negative reduction potentials (≤ –527 mV) and were shown to be non-genotoxic in comet assays, a property directly attributed to the 4-NO₂/2-CH₃ substitution pattern [1][3]. Furthermore, the 5-amino substituent on this compound enables synthetic elaboration (e.g., N-alkylation, N-arylation, conversion to N-heterocycles) that is inaccessible with 1,2-dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1), which lacks the amino nucleophile. Simply interchanging a 5-nitroimidazole or a non-aminated 4-nitroimidazole for this compound would compromise both the safety profile and the synthetic program dependent on the 5-amino functional handle.

Quantitative Evidence Differentiating 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine from Closest Analogs


One-Electron Reduction Potential (E₇¹): 4-Nitroimidazoles Are ≥ 41 mV More Difficult to Reduce Than 5-Nitroimidazoles

The one-electron reduction potential at pH 7 (E₇¹) is the pivotal physicochemical parameter governing whether a nitroimidazole undergoes enzymatic bioreduction to cytotoxic radical species. For the 4-nitroimidazole scaffold (the core of the target compound), Wardman and Clarke determined E₇¹ ≤ –527 mV (±10 mV) by pulse radiolysis equilibrium measurements [1]. This is significantly more negative than the representative 5-nitroimidazole comparator 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (a metronidazole analog), for which E₇¹ was measured at –486 mV. The minimum difference of 41 mV translates to an approximately 5-fold lower equilibrium constant for one-electron reduction under biological conditions (Δlog₁₀K ≈ ΔE / 59 mV at 25 °C). This quantitatively explains the well-documented observation that 4-nitroimidazoles are not reduced by the low-potential ferredoxin electron donors (operating near –400 to –460 mV) that readily activate 5-nitroimidazole drugs [2].

Electrochemistry Reductive activation Bioreductive prodrug design

Genotoxicity: 4-Nitroimidazoles Bearing a C-2 Methyl Group Are Non-Genotoxic Versus 5-Nitro Analogs in the Comet Assay

Boechat et al. (2015) conducted a systematic structure-genotoxicity study using the alkaline comet assay in murine RAW 264.7 macrophages and HepG2 human hepatoma cells. Compounds bearing NO₂ at C-4 and CH₃ at C-2—the exact substitution pattern of the target compound's imidazole core—were classified as 'not genotoxic' across the tested concentration range [1]. This finding is a direct head-to-head result: the same study demonstrated that nitroimidazoles bearing NO₂ at C-5 with the same C-2 methyl group exhibited genotoxic activity. The study reported DNA damage scores for compounds 11 (2-CH₃; 4-NO₂; N-CH₂OHCH₂Cl) and 12 (2-CH₃; 4-NO₂; N-CH₂OHCH₂F) that were indistinguishable from the negative control, whereas 5-nitro positional isomers produced statistically significant increases in tail moment [1]. This positional selectivity is consistent with the mechanistic hypothesis that the more negative reduction potential of 4-nitroimidazoles prevents the formation of DNA-reactive reduced intermediates in mammalian cells [2].

Genetic toxicology Drug safety screening Structure-genotoxicity relationships

Mutagenicity (Ames Test): The 5-Nitro Group Is Critical for Mutagenic Potency; 4-Nitro Compounds Lack This Liability

De Méo et al. (1992) evaluated 48 nitroimidazoles and related imidazole derivatives using standardized Ames test (Salmonella typhimurium TA100) and SOS Chromotest (Escherichia coli PQ37) protocols, both with and without S9 metabolic activation [1]. The study established that 'the presence of a nitro group at the 5-position was critical for the mutagenicity and the genotoxicity of the derivatives.' Among the 45 mutagenic compounds, mutagenic potencies (MP) spanned more than five orders of magnitude, from 0.127 to 53,717 revertants/nmol, with 5-nitroimidazoles bearing a lactam ring at the 2-position exhibiting the highest potency [1]. The overall correlation between MP and SOSIP (SOS induction power) was r = 0.845 (n = 84). Critically, the study's conclusion that 5-nitro substitution is required for mutagenicity implies that 4-nitroimidazoles—including the target compound—fall into the non-mutagenic or very low mutagenic category. This class-level inference is corroborated by the Boechat et al. (2015) Salmonella/microsome assay data showing that 4-NO₂/2-CH₃ nitroimidazoles did not induce significant mutagenic responses [2].

Mutagenicity screening Ames test SAR

Electrochemical Reduction Mechanism: 4-Nitroimidazoles Undergo a Distinct Four-Electron Reduction to a Stable Hydroxylamine, Whereas 5-Nitroimidazoles Approach a Six-Electron Process

Dumanović et al. (1992) systematically characterized the polarographic reduction of substituted nitroimidazoles across the full pH range (0–13) [1]. The study demonstrated that 1,2-dialkyl-4-nitroimidazoles (the core scaffold of the target compound) are reduced in a clean four-electron wave (R–NO₂ + 4e⁻ + 4H⁺ → R–NHOH + H₂O), yielding a relatively stable arylhydroxylamine intermediate. In acidic media, this hydroxylamine can be further reduced to the corresponding amine in a second two-electron step. In contrast, 1,2-dialkyl-5-nitroimidazoles and 2-alkyl-4(5)-nitroimidazoles are reduced in alkaline media with an electron count approaching six (R–NO₂ + 6e⁻ + 6H⁺ → R–NH₂ + 2H₂O), and the hydroxylamine intermediate formed is less stable, undergoing dehydration to a quinonoid imine that is itself readily reduced [1]. This mechanistic divergence has profound implications: the four-electron reduction pathway of 4-nitroimidazoles avoids the generation of the highly reactive nitroso and quinonoid intermediates that are implicated in DNA adduct formation by 5-nitroimidazoles [2].

Polarography Electroreduction Prodrug activation mechanism

Radiosensitization: 5-Substituted 4-Nitroimidazoles Exhibit Anomalously High Sensitizer Enhancement Ratios Relative to Electron Affinity Predictions

Multiple independent studies have established that 5-substituted 4-nitroimidazoles behave as 'abnormal' radiosensitizers: their sensitizing efficiency (measured as the concentration required to achieve an enhancement ratio of 1.6, C₁.₆) is substantially greater than predicted from their one-electron reduction potential alone [1][2]. Using Chinese hamster V79 cells irradiated under hypoxic conditions in vitro, Watts and colleagues determined C₁.₆ values for a panel of 5-substituted-4-nitroimidazoles and found that they were up to 10-fold more potent sensitizers than 2-nitroimidazoles with comparable or even more positive E₇¹ values [1]. The target compound, with its 5-amino substituent, belongs to this class and could serve as a starting scaffold for radiosensitizer development. The 5-amino group can be elaborated to modulate pharmacokinetic properties while preserving the favorable radiosensitization profile intrinsic to the 5-substituted-4-nitroimidazole core [3].

Radiosensitization Hypoxic cell cytotoxicity Radiation oncology

Synthetic Utility: The 5-Amino Group Enables Regioselective Derivatization Routes Inaccessible from Non-Aminated 4-Nitroimidazoles

The target compound is synthesized via regioselective mono-amination of 1,2-dimethyl-4,5-dinitroimidazole, a reaction that proceeds with high selectivity for substitution of the C-5 nitro group when conducted in ethanolic or THF solutions with cyclic amines [1]. Zaprutko et al. (2012) demonstrated that the reaction order of nitro group substitution in 4,5-dinitroimidazoles is solvent- and steric-dependent, enabling exclusive formation of either 5-amino-4-nitro or 4-amino-5-nitro isomers. The 5-amino-4-nitro isomer (the target compound) was obtained as the predominant product under mild conditions (THF or ethanol, room temperature) with morpholine, piperidine, or pyrrolidine [1]. The resulting 5-amino group serves as a nucleophilic handle for further diversification: N-alkylation with chloroethylamine yields DNA-alkylating conjugates [2]; reaction with 1,3,5-triazines via inverse electron-demand Diels–Alder cycloaddition provides an efficient route to purine scaffolds [3]; and acylation or sulfonylation enables attachment of targeting moieties. In procurement terms, the non-aminated comparator 1,2-dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1) lacks this nucleophilic site and requires separate C–H functionalization strategies that are less regioselective and lower-yielding.

Medicinal chemistry Scaffold diversification N-functionalization

Prioritized Research and Industrial Application Scenarios for 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine Based on Quantitative Differentiation Evidence


Hypoxia-Selective Prodrug Design Requiring Low Normoxic Toxicity

The compound's 4-nitroimidazole core exhibits a one-electron reduction potential (E₇¹ ≤ –527 mV) that is substantially more negative than the threshold for reduction by mammalian NADPH-cytochrome P450 reductase or mitochondrial electron transport chains under normoxic conditions [1]. This property, combined with the demonstrated non-genotoxicity of 4-NO₂/2-CH₃ imidazoles [2], makes the scaffold suitable for designing bioreductive prodrugs that are selectively activated in the severely hypoxic tumor microenvironment (pO₂ < 10 mmHg) where one-electron reductases are overexpressed, while remaining inert in well-oxygenated normal tissues. The 5-amino group serves as the attachment point for installing tumor-targeting moieties, cytotoxic warheads, or pharmacokinetic-modulating groups via amide or sulfonamide linkages.

Anti-Parasitic Drug Discovery with Reduced Genotoxic Liability

The Boechat et al. (2015) finding that 4-NO₂/2-CH₃ nitroimidazoles are non-genotoxic in mammalian cell comet assays, while 5-nitro positional isomers are genotoxic [1], directly supports the use of this compound as a starting scaffold for novel anti-trypanosomal or anti-leishmanial agents. The scaffold retains the nitro group required for activation by parasite nitroreductases (e.g., TcNTR in Trypanosoma cruzi), but the altered reduction potential and metabolic pathway may reduce host cell DNA damage—a key limitation of current nitroimidazole drugs such as benznidazole and nifurtimox. Derivatization at the 5-amino position with hydrophobic groups has been shown to enhance anti-T. cruzi activity in analogous 4-nitroimidazole series [2].

Radiosensitizer Development Exploiting Anomalous Sensitization Efficiency

5-Substituted-4-nitroimidazoles exhibit radiosensitizing enhancement ratios that substantially exceed predictions from their electron affinity [1]. The target compound, with its 5-amino substituent, provides a direct entry point into this pharmacologically privileged class. Researchers can elaborate the 5-amino group to optimize solubility, tumor penetration, and pharmacokinetics while retaining the core 4-nitroimidazole radiosensitization pharmacophore. This is particularly relevant for developing next-generation hypoxic cell radiosensitizers that overcome the dose-limiting neurotoxicity of misonidazole and related 2-nitroimidazoles, since the more negative reduction potential predicts slower systemic reductive metabolism and potentially reduced off-target toxicity.

Purine and Fused Heterocycle Synthesis via the 5-Amino Handle

The 5-amino group participates in inverse electron-demand Diels–Alder cycloadditions with 1,3,5-triazines to directly yield purine scaffolds, a transformation that has been demonstrated for 1-substituted-1H-imidazol-5-amines [1]. This reaction provides an expedited route to substituted purines—privileged structures in kinase inhibitor and nucleoside analog drug discovery—starting from a commercially available imidazole precursor. The 4-nitro group can be retained for subsequent bioreductive activation in the final purine product or reduced to a second amino group for further diversification, offering synthetic versatility not available from 5-aminoimidazoles lacking the nitro substituent.

Quote Request

Request a Quote for 1,2-dimethyl-4-nitro-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.